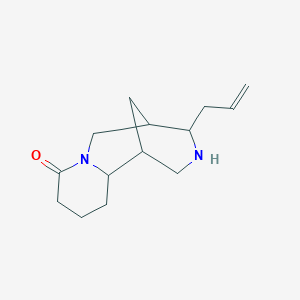
Angustifoline
概要
説明
Angustifoline is a naturally occurring alkaloid isolated from the rhizome of Epilobium angustifolium L. (Onagraceae). This compound has garnered attention due to its unique structure and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: Angustifoline can be synthesized through various chemical routes. One common method involves the use of spectroscopic analysis and quantum-chemical calculations to determine its structure and absolute configurations . The synthetic process typically involves the isolation of the compound from the plant material, followed by purification and structural elucidation using techniques such as NMR spectroscopy and mass spectrometry.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the rhizomes of Epilobium angustifolium. The extraction process includes drying and grinding the plant material, followed by solvent extraction using organic solvents like ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate pure this compound .
化学反応の分析
Types of Reactions: Angustifoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities. For example, oxidation can lead to the formation of quinolizidine derivatives, while substitution reactions can introduce functional groups that improve the compound’s pharmacological properties .
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
作用機序
The mechanism of action of angustifoline involves multiple pathways:
Autophagy and Apoptosis: this compound induces autophagy and mitochondrial-mediated apoptosis in cancer cells.
Suppression of Cell Invasion and Migration: The compound inhibits the migration and invasion of cancer cells by affecting the cytoskeletal structure and cell adhesion molecules.
Cell Cycle Arrest: this compound causes cell cycle arrest at the G2/M phase, preventing the proliferation of cancer cells.
類似化合物との比較
Angustifoline belongs to the class of quinolizidine alkaloids, which are derived from lysine. Similar compounds include:
Sparteine: Known for its use in the synthesis of chiral ligands and as an antiarrhythmic agent.
Lupanine: Exhibits various pharmacological activities, including antidiabetic and antimicrobial properties.
Uniqueness of this compound: this compound stands out due to its potent anticancer properties and its ability to induce autophagy and apoptosis in cancer cells. Its unique structure and diverse biological activities make it a promising candidate for further research and development in the fields of medicine and pharmacology .
特性
IUPAC Name |
10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIPIBIDDZPDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


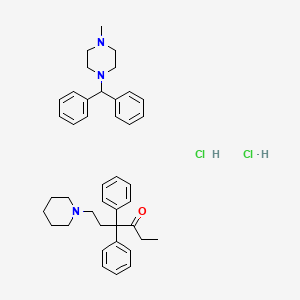
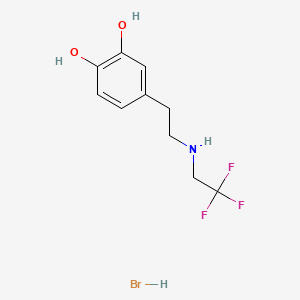
![2-[(2-Amino-7h-purin-6-yl)oxy]ethanol](/img/structure/B1197906.png)
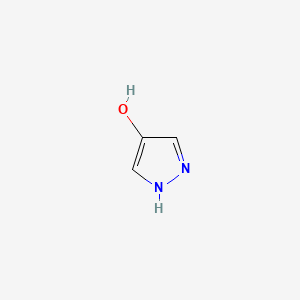

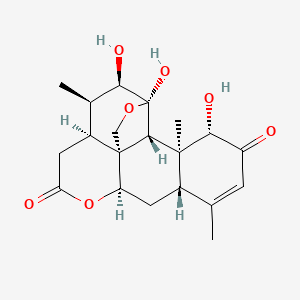
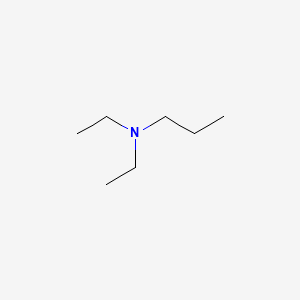
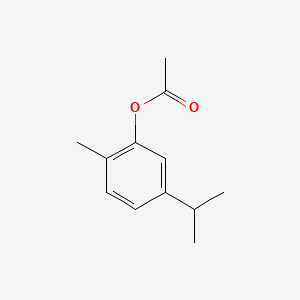
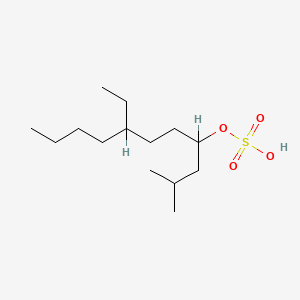
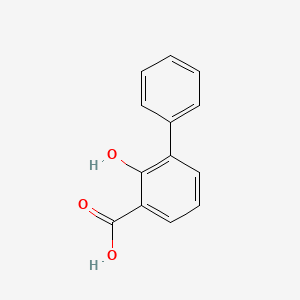
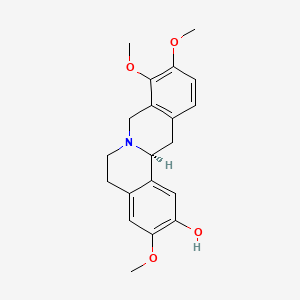
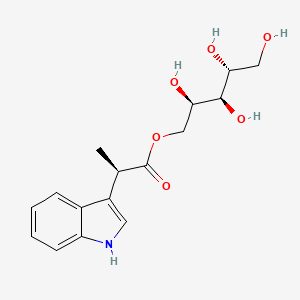
![[(1S,2R,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-yl] acetate](/img/structure/B1197924.png)
![thymidine 5'-[3-(6-deoxy-D-galactopyranosyl) dihydrogen diphosphate]](/img/structure/B1197925.png)
